5-(Azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one
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Overview
Description
“5-(Azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one” is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(Azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one” typically involves multi-step organic reactions. One common route might include:
Formation of the Piperidinone Core: Starting with a suitable piperidine derivative, the piperidinone core can be formed through oxidation reactions.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenylmethyl Group: This step might involve Friedel-Crafts alkylation or similar reactions to attach the aromatic group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinone core.
Reduction: Reduction reactions could be used to modify the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a secondary alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various therapeutic areas.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-(Azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidinone Derivatives: Compounds with similar core structures but different substituents.
Azepane Derivatives: Molecules containing the azepane ring but with different functional groups.
Methoxyphenyl Compounds: Compounds with the methoxyphenyl group attached to different cores.
Uniqueness
“5-(Azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-18-8-6-7-16(13-18)14-22-15-17(9-10-19(22)23)20(24)21-11-4-2-3-5-12-21/h6-8,13,17H,2-5,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFQINGULLGYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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